6-(Azidomethyl)piperidin-2-one
Description
Properties
IUPAC Name |
6-(azidomethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBLZNWGDFLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azidomethyl)piperidin-2-one typically involves the introduction of an azidomethyl group to a piperidin-2-one precursor. One common method includes the reaction of piperidin-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the piperidin-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 6-(Azidomethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Azidomethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)piperidin-2-one is primarily based on its reactivity due to the presence of the azidomethyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Structural and Functional Group Characteristics
The compound’s structure combines a cyclic amide (piperidin-2-one) with a primary azide group. Key features include:
Comparison with Azide-Functionalized Compounds
Table 1: Comparison of Azide-Containing Compounds
Comparison with Piperidin-2-one Derivatives
Table 2: Piperidin-2-one Derivatives and Their Properties
Key Insights :
- Substituent Effects: Electron-withdrawing groups (e.g., bromophenyl, iodophenyl) enhance electrophilicity for nucleophilic substitution but reduce azide-like reactivity . Aminomethyl groups (e.g., in ) provide basicity but lack click chemistry utility .
- Stability : Azides are thermally sensitive, whereas iodophenyl or bromophenyl derivatives are more stable but require inert handling .
Physicochemical Properties and Stability Analysis
- This compound : Likely polar due to the lactam and azide groups. Predicted boiling point and density are unavailable, but analogous azides (e.g., 1-(4-iodophenyl)piperidin-2-one) have boiling points ~446°C and densities ~1.67 g/cm³ .
- Stability Concerns: Azides are prone to decomposition under heat or light, necessitating cold storage. Piperidinone derivatives with halogens (e.g., bromine, iodine) are more stable but may require protection from moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
